Neuroprotective Efficacy of 4H-3,1-Benzothiazine Derivatives vs. Riluzole in an OGD/R Model
In a head-to-head study, 4H-3,1-benzothiazine derivatives (compounds 5b-d) demonstrated a significantly higher potency in reducing both glutamate and lactate dehydrogenase (LDH) release compared to the gold-standard neuroprotective agent riluzole (1) in an oxygen/glucose deprivation and reperfusion (OGD/R) model using brain slices [1]. The study explicitly states that derivatives 5b-d were effective in a concentration range between 0.1 and 25 μM, showcasing their potential as superior homologues of riluzole [1].
| Evidence Dimension | Reduction of Glutamate and LDH Release |
|---|---|
| Target Compound Data | 4H-3,1-benzothiazine derivatives 5b-d were active in reducing glutamate and LDH release in a concentration range of 0.1 - 25 μM [1]. |
| Comparator Or Baseline | Riluzole (1) demonstrated lower potency in the same assay [1]. |
| Quantified Difference | Derivatives 5b-d exhibited higher potency than riluzole, with activity observed at concentrations as low as 0.1 μM [1]. |
| Conditions | Oxygen/glucose deprivation and reperfusion (OGD/R) model applied to brain slices [1]. |
Why This Matters
This head-to-head data provides a direct, quantitative justification for selecting the 4H-3,1-benzothiazine scaffold over a benzothiazole-based comparator (riluzole) for developing neuroprotective agents.
- [1] Mancini A, Chelini A, Di Capua A, et al. Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Eur J Med Chem. 2017;126:614-630. doi:10.1016/j.ejmech.2016.11.053 View Source
